2-hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide

Description

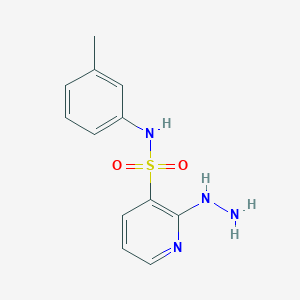

2-Hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide is a pyridine-sulfonamide derivative characterized by a hydrazino (-NH-NH₂) substituent at the pyridine ring’s 2-position and a 3-methylphenyl group attached via a sulfonamide linkage. This structural motif is significant in medicinal chemistry due to sulfonamide’s role as a bioisostere for carboxylic acids, enhancing solubility and bioavailability .

Properties

IUPAC Name |

2-hydrazinyl-N-(3-methylphenyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-9-4-2-5-10(8-9)16-19(17,18)11-6-3-7-14-12(11)15-13/h2-8,16H,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBJDUSNOCJZBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(N=CC=C2)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This reaction is usually carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, THF, DMF, or methylene chloride, within a temperature range of 0-150°C, depending on the structure of the initial halogen-substituted pyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same nucleophilic substitution reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: The hydrazino group can participate in substitution reactions, forming hydrazones and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for nucleophilic substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary based on the desired product but generally involve controlled temperatures and solvent environments.

Major Products Formed

Scientific Research Applications

2-Hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with biological molecules, altering their function and activity. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Torsemide and Its Impurities

Compound: Torsemide (N-[(isopropylamino)carbonyl]-4-[(3-methylphenyl)amino]pyridine-3-sulfonamide)

- Structural Differences: Replaces the hydrazino group with a carbamoyl-isopropylamino moiety at the pyridine’s 4-position.

- Pharmacology : A loop diuretic with 75–89% oral bioavailability and a half-life of ~3.5 hours. Used for hypertension and edema .

- Impurity Comparison: 4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide (Torasemide Impurity B) shares the 3-methylphenyl-sulfonamide backbone but lacks the hydrazino and carbamoyl groups. Molecular weight: 263.32 g/mol; SMILES: O=S(=O)(N)C=1C=NC=CC1NC2=CC=CC(=C2)C .

- Key Insight: The hydrazino group in the target compound may enhance metal-binding or kinase inhibition compared to torsemide’s carbamoyl group, which is optimized for renal targeting .

Chiral Pyridine-3-Sulfonamide Enantiomers

Compounds : 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (R- and S-isomers, 10a and 10b)

- Structural Differences: Feature bromo and chloro substituents at pyridine positions 5 and 2, respectively, and a phenylethyl group instead of hydrazino-3-methylphenyl.

- Bioactivity :

| Compound | PI3Kα Inhibition (IC₅₀) | Anticancer Activity |

|---|---|---|

| 10a (R) | 1.08 µM | Moderate |

| 10b (S) | 2.69 µM | Low |

Stereochemistry significantly impacts activity, with the R-isomer showing 2.5-fold greater potency .

N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides

Compounds : Derivatives with triazole substituents (e.g., compounds 26–36).

- Structural Differences: Feature a 5-amino-1H-1,2,4-triazol-3-yl group instead of hydrazino. Synthesized via two-step reactions involving dimethyl N-cyanoiminodithiocarbonate and hydrazine hydrate .

Imazosulfuron

Compound: 2-Chloro-N-[[4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]imidazo[1,2-a]pyridine-3-sulfonamide.

- Structural Differences: Contains a pyrimidinyl-carbamoyl group and imidazopyridine core instead of hydrazino-pyridine.

- Application : Herbicide targeting acetolactate synthase (ALS) in plants .

- Key Insight: The target compound’s hydrazino group distinguishes it from agricultural sulfonamides, suggesting divergent biological targets (e.g., human kinases vs. plant enzymes).

Biological Activity

2-Hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazine functional group linked to a pyridine ring with a sulfonamide moiety. Its chemical structure can be represented as follows:

This structure contributes to its interaction with various biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, such as carbonic anhydrase (CA) and DNA gyrase, which are crucial in various physiological processes and disease states .

- Anticancer Activity : Studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies revealed significant activity against various pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are summarized in the table below:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus |

| Other derivatives | 0.52 - 31.64 | Escherichia coli, Candida albicans |

These results indicate that the compound possesses broad-spectrum antimicrobial activity .

Anticancer Activity

The efficacy of this compound in cancer treatment has been explored through various studies. Notably:

- Cell Viability Assays : In vitro experiments demonstrated that treatment with this compound resulted in significant cell death in several cancer cell lines, including colon cancer (HCT-116) and breast cancer (MDA-MB-231). The observed IC50 values ranged from 10 to 20 µM, indicating potent activity .

- Mechanism of Action : The compound induces apoptosis by activating the intrinsic pathway, leading to mitochondrial membrane permeabilization and subsequent caspase activation. Additionally, it has been shown to cause cell cycle arrest at the G0/G1 phase .

Case Studies

- Colon Cancer Study : A study involving HCT-116 cells treated with varying concentrations of the compound indicated a dose-dependent increase in apoptosis markers, including caspase-3 activation and PARP cleavage. The most effective concentration was found to be 20 µM, leading to a 70% reduction in cell viability after 48 hours .

- Antimicrobial Study : A series of derivatives were tested against Staphylococcus aureus and Candida albicans. The most active derivative exhibited an MIC of 0.22 µg/mL, significantly more potent than standard antibiotics like ciprofloxacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.